1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3-methyl-2-thienyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3-methyl-2-thienyl)- is a heterocyclic compound that belongs to the class of pyrazoloquinolines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3-methyl-2-thienyl)- typically involves multicomponent reactions. One common method includes the reaction of an aromatic amine, an aromatic aldehyde, and a pyrazolone in ethylene glycol under heating conditions . This method allows for the formation of the pyrazoloquinoline core structure with various substituents.
Industrial Production Methods: Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3-methyl-2-thienyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazoloquinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the pyrazoloquinoline ring .
Scientific Research Applications
1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3-methyl-2-thienyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent sensor due to its photophysical properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3-methyl-2-thienyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]quinoline: Another pyrazoloquinoline with similar structural features but different biological activities.
Quinolinyl-pyrazoles: Compounds that share the quinoline and pyrazole moieties but differ in their substitution patterns and applications.
4-Hydroxy-2-quinolones: Compounds with a quinoline core but different functional groups, leading to distinct chemical and biological properties.
Uniqueness: 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(3-methyl-2-thienyl)- is unique due to its specific substitution pattern, which imparts distinct photophysical and biological properties. Its ability to act as a fluorescent sensor and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
CAS No. |
824968-81-2 |
---|---|
Molecular Formula |
C16H13N3S |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
3-methyl-5-(3-methylthiophen-2-yl)-2H-pyrazolo[4,3-c]isoquinoline |
InChI |
InChI=1S/C16H13N3S/c1-9-7-8-20-16(9)15-12-6-4-3-5-11(12)14-13(17-15)10(2)18-19-14/h3-8H,1-2H3,(H,18,19) |
InChI Key |
LMOQPLURROUONW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C2=NC3=C(NN=C3C4=CC=CC=C42)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.